molecular formula C7H12ClNO2 B2665366 methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride CAS No. 426226-35-9

methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride

Cat. No.: B2665366
CAS No.: 426226-35-9
M. Wt: 177.63
InChI Key: SWYRZYIXFKDJEK-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It has a molecular weight of 177.63 . This compound is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 177.63 . Other properties such as density, boiling point, and melting point are not reported .

Scientific Research Applications

Acid-Catalyzed Cycloadditions

Research has explored acid-catalyzed cycloadditions involving similar cyclic and acyclic compounds, providing insights into the synthesis of new adducts with potential applications in medicinal chemistry. For instance, studies on the acid-catalyzed 1,4- and 1,3-cycloadditions between methyl glyoxylate oxime and cyclopentadiene have led to the discovery of new adducts, which could inform the synthesis of complex molecules including analogs of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (C. Sousa et al., 2008).

Aminocarbonylation Reactions

The aminocarbonylation of iodobenzene and iodoalkenes, employing amino acid methyl esters as amine nucleophiles, is another relevant application. This process, which yields carboxamides and 2-oxo-carboxamide derivatives, highlights the versatility of using amino acid derivatives in palladium-catalyzed reactions, possibly including the synthesis of compounds structurally related to this compound (Ernő Müller et al., 2005).

Anticonvulsant Activity of Enaminones

Investigations into the synthesis and anticonvulsant activity of enaminones provide a direct link to the potential pharmacological applications of structurally similar compounds. For example, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a potent anticonvulsant enaminone, serves as a basis for understanding how variations in the cyclopentene core can affect biological activity (K. Scott et al., 1993).

Anti-Inflammatory Activity

The anti-inflammatory activity of newly synthesized compounds, including those with cyclopentenone and quinazolinone structures, underscores the potential therapeutic applications of cyclic compounds in inflammation-related disorders. Such studies highlight the broader implications of synthesizing and testing derivatives of this compound for anti-inflammatory purposes (Osarumwense Peter Osarodion, 2020).

Properties

IUPAC Name

methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRZYIXFKDJEK-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426226-35-9
Record name methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.